molecular formula C11H10N6O B12578325 Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- CAS No. 502158-53-4

Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)-

Cat. No.: B12578325
CAS No.: 502158-53-4
M. Wt: 242.24 g/mol
InChI Key: IURVFRJSLOFVBM-UHFFFAOYSA-N
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Description

Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- is a chemical compound that features a phenol group substituted with a di-1H-1,2,4-triazol-1-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- typically involves the reaction of phenol derivatives with triazole compounds. One common method includes the use of 4-(chloromethyl)phenol and 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with biological targets such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of cellular processes such as proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-(di-1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and its potential anticancer activity make it a valuable compound for further research and development.

Properties

CAS No.

502158-53-4

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

4-[bis(1,2,4-triazol-1-yl)methyl]phenol

InChI

InChI=1S/C11H10N6O/c18-10-3-1-9(2-4-10)11(16-7-12-5-14-16)17-8-13-6-15-17/h1-8,11,18H

InChI Key

IURVFRJSLOFVBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(N2C=NC=N2)N3C=NC=N3)O

Origin of Product

United States

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